2-Ethoxy-5-methyl-benzonitrile
Description
2-Ethoxy-5-methyl-benzonitrile is a benzonitrile derivative featuring an ethoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitrile group’s reactivity and the tunable electronic effects of substituents.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethoxy-5-methylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3H2,1-2H3 |
InChI Key |
MPRHVRPZDZPDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Ethoxy-5-methyl-benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physical properties, and applications:
Key Observations:
- Hydrogen bonding: Hydroxy or amino substituents (e.g., 5-bromo-2-hydroxybenzonitrile) enable intermolecular interactions, influencing crystallinity and solubility .
- Synthetic Flexibility: Ethoxy and methoxy groups are often introduced via alkylation of phenolic precursors, as seen in related compounds .
Detailed Research Findings
a) Structural and Crystallographic Insights
- Hydrogen Bonding : In 5-bromo-2-hydroxybenzonitrile, the hydroxyl group forms strong O–H⋯N hydrogen bonds (angle ~170–175°) with the nitrile, creating infinite 1D chains . Similar interactions are expected in this compound if hydroxyl analogs are synthesized.
- Planarity : Benzonitrile derivatives with para-substituents (e.g., 5-methyl) exhibit near-planar structures, optimizing π-π stacking in solid states .
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